molecular formula C10H11NO2 B3318743 1-(2-Methylpyridin-4-yl)butane-1,3-dione CAS No. 1020037-97-1

1-(2-Methylpyridin-4-yl)butane-1,3-dione

Cat. No.: B3318743
CAS No.: 1020037-97-1
M. Wt: 177.20 g/mol
InChI Key: ARJOMGAZINYXPV-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C10H11NO2. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group at the 2-position and a butane-1,3-dione moiety. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyridin-4-yl)butane-1,3-dione typically involves the condensation of 2-acetylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product. The reaction can be represented as follows:

2-Acetylpyridine+Ethyl acetoacetateNaOEt, refluxThis compound\text{2-Acetylpyridine} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOEt, reflux}} \text{this compound} 2-Acetylpyridine+Ethyl acetoacetateNaOEt, reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyridin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the diketone moiety to diols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products:

    Oxidation: Pyridine carboxylic acids.

    Reduction: Corresponding diols.

    Substitution: Halogenated or nitro-substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

1-(2-Methylpyridin-4-yl)butane-1,3-dione serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form pyridine carboxylic acids.
  • Reduction: Can be reduced to diols using agents like sodium borohydride.

Table 1: Chemical Reactions of this compound

Reaction TypeReagentsProducts
OxidationPotassium permanganatePyridine carboxylic acids
ReductionSodium borohydrideDiols
SubstitutionElectrophiles (halogens)Halogenated derivatives

Biology

In biological research, this compound acts as a probe for studying enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable in understanding biochemical processes.

Medicine

The compound shows potential in drug discovery and development due to its bioactive properties. It has been investigated for its anticancer activity and could serve as a lead compound for designing new therapeutic agents.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of diketones similar to this compound against different cancer cell lines. The findings indicated significant activity against MCF7 and A375 cell lines, suggesting its potential as an anticancer agent .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyridin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the pyridine ring and diketone moiety allows it to form stable complexes with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

  • 2-Acetoacetylpyridine
  • 1-(2-Pyridinyl)-1,3-butanedione
  • 1-(2-Thienyl)butane-1,3-dione

Comparison: 1-(2-Methylpyridin-4-yl)butane-1,3-dione is unique due to the presence of the methyl group at the 2-position of the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to 2-acetoacetylpyridine, the methyl substitution provides additional steric and electronic effects, potentially enhancing its biological activity. The compound also differs from 1-(2-Thienyl)butane-1,3-dione, which contains a thiophene ring instead of a pyridine ring, leading to different chemical and biological properties .

Biological Activity

1-(2-Methylpyridin-4-yl)butane-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H11NO2C_9H_{11}NO_2. The compound features a butane backbone with two keto groups at positions 1 and 3, along with a methyl-substituted pyridine ring. This unique structure contributes to its reactivity and biological properties.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the pyridine ring and diketone moiety allows it to form stable complexes with metal ions, which can further influence its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Properties

Research indicates that this compound has potential antimicrobial effects. Studies have shown it may inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in infectious disease treatments .

2. Inhibition of Histone Deacetylases (HDACs)

The compound has been investigated as an inhibitor of histone deacetylases, enzymes involved in gene regulation and implicated in cancer progression. Preliminary studies suggest that it may exhibit selective inhibition similar to established HDAC inhibitors .

3. Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
HDAC InhibitionPotential selective inhibition
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antitumor Evaluation : A study demonstrated that the compound exhibited broad-spectrum antitumor activity against melanoma, colon, non-small lung, and breast cancer cell lines when compared to established drugs like erlotinib .
  • Molecular Docking Studies : Molecular docking methodologies indicated that the compound binds effectively to B-RAFV600E and EGFR kinases, showing a binding mode similar to that of known inhibitors like vemurafenib .

Properties

IUPAC Name

1-(2-methylpyridin-4-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-5-9(3-4-11-7)10(13)6-8(2)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOMGAZINYXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704603
Record name 1-(2-Methylpyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020037-97-1
Record name 1-(2-Methylpyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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